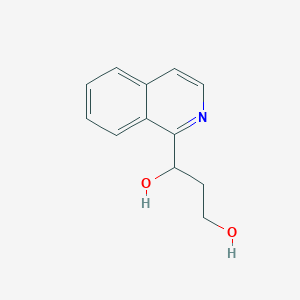
1-(Isoquinolin-1-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinolin-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C12H17NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 1-(Isoquinolin-1-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with propane-1,3-diol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Isoquinolin-1-yl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Isoquinolin-1-yl)propane-1,3-diol has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it may be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Wirkmechanismus
The mechanism of action of 1-(Isoquinolin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target . The exact pathways involved may vary, but they often include interactions with proteins and nucleic acids, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(Isoquinolin-1-yl)propane-1,3-diol can be compared with other similar compounds, such as 2-(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-propane-1,3-diol and 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-isoquinolin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C12H13NO2/c14-8-6-11(15)12-10-4-2-1-3-9(10)5-7-13-12/h1-5,7,11,14-15H,6,8H2 |
InChI-Schlüssel |
FETKOOIDSVQGHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


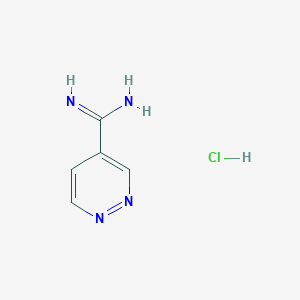
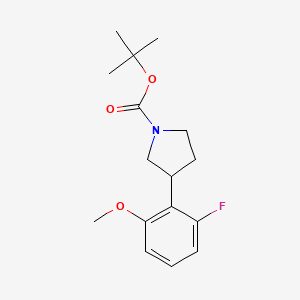
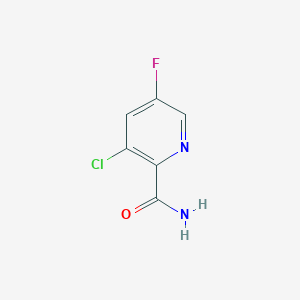
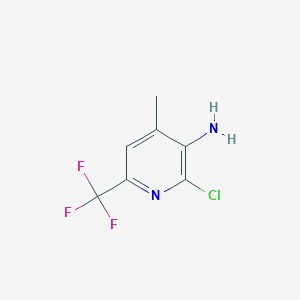
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
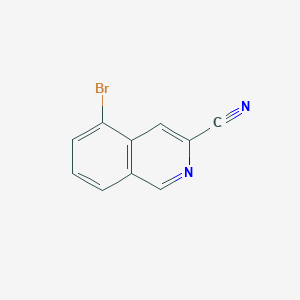

![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
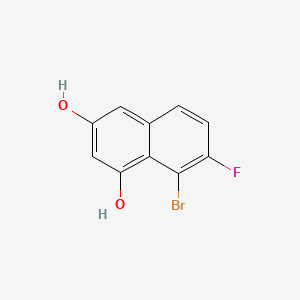
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
